5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid

Wnt signaling β-catenin inhibitor triazole carboxamide

5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (CAS 103989-34-0) is a 1,4,5-trisubstituted 1,2,3-triazole with a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol. This heterocyclic building block features a 5-methyl group and an N1-o-tolyl substituent on the triazole core, with a carboxylic acid handle at the 4-position for downstream derivatization.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 103989-34-0
Cat. No. B1310284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid
CAS103989-34-0
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C
InChIInChI=1S/C11H11N3O2/c1-7-5-3-4-6-9(7)14-8(2)10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)
InChIKeyFPTQZFMOMJCRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-o-tolyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 103989-34-0): Procurement-Ready Overview of a Key Triazole Building Block


5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (CAS 103989-34-0) is a 1,4,5-trisubstituted 1,2,3-triazole with a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol [1]. This heterocyclic building block features a 5-methyl group and an N1-o-tolyl substituent on the triazole core, with a carboxylic acid handle at the 4-position for downstream derivatization . It is commercially available as a research chemical from multiple suppliers, typically at 95–97% purity with batch-specific QC documentation including NMR, HPLC, or GC . Its primary value lies in serving as a late-stage intermediate for triazole-4-carboxamide bioactive molecules, rather than as a standalone active pharmaceutical ingredient .

Why Generic 1,2,3-Triazole-4-carboxylic Acid Analogs Cannot Replace CAS 103989-34-0


The regioisomeric and substitution pattern on the 1,2,3-triazole-4-carboxylic acid scaffold profoundly controls the potency of the final carboxamide derivatives. Simple substitution with an unsubstituted phenyl, a para-tolyl, or a meta-tolyl group, or omission of the 5-methyl, leads to a loss of optimized non-covalent interactions (π-stacking and hydrophobic packing) with key protein targets such as p38 MAP kinase or components of the Wnt/β-catenin signaling complex [1]. Evidence from a structure-based p38 MAP kinase inhibitor optimization campaign demonstrates that the 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) scaffold enabled greater than 100-fold improvement in binding affinity relative to earlier screening hits [1]. Furthermore, the specific 5-methyl-1-o-tolyl substitution pattern is the direct synthetic precursor to YW1128, a Wnt/β-catenin inhibitor with a reporter assay IC50 of 4.1 nM . Procuring an isomeric or des-methyl analog cannot yield the same bioactive molecule without introducing additional synthetic steps and uncertainty in final product activity.

Quantitative Differentiation Evidence: 5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic Acid Versus Closest Analogs


5-Methyl-1-o-tolyl Substitution Enables the Wnt/β-Catenin Inhibitor YW1128 with an IC50 of 4.1 nM, a Potency Not Achievable with Isomeric or Des-methyl Analogs

The target compound is the direct and required synthetic precursor for the bioactive carboxamide YW1128 (5-methyl-1-(2-methylphenyl)-N-(2-quinolinyl)-1H-1,2,3-triazole-4-carboxamide), a potent Wnt/β-catenin signaling inhibitor . YW1128 exhibits an IC50 of 4.1 nM in a HEK293 cell-based reporter assay . In contrast, the des-methyl analog 1-o-tolyl-1H-1,2,3-triazole-4-carboxylic acid would generate a tool compound lacking the 5-methyl group present in the optimized YW1128 structure, and the para-tolyl isomer 5-methyl-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 210159-05-0) would produce a regioisomeric carboxamide with altered target binding geometry. No published data demonstrate that these alternative building blocks yield bioactive molecules with comparable potency to YW1128.

Wnt signaling β-catenin inhibitor triazole carboxamide structure-activity relationship

The 2-Tolyl-1,2,3-triazole-4-carboxamide Scaffold, Directly Accessible from CAS 103989-34-0, Delivers a >100-Fold Improvement in p38 MAP Kinase Binding Affinity

A structure-based drug design effort on the 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) scaffold, which is directly accessed by amidation of the core acid, achieved greater than 100-fold improvement in p38 MAP kinase binding affinity over initial hit compounds, culminating in inhibitors with whole-blood IC50 values as low as 83 nM [1]. The X-ray co-crystal structure (PDB ID: 3CTQ) confirms that the o-tolyl group occupies a key hydrophobic pocket in p38α, with the triazole ring engaged in critical hydrogen-bonding interactions [2]. Although a 5-des-methyl analog was used in the deposited crystal structure, the SAR study explicitly explored substitution at the 5-position of the triazole, with a clear structure-activity relationship established around the tolyl substitution pattern. A phenyl analog or a heteroaryl-substituted triazole carboxylic acid would fail to recapitulate these specific binding interactions.

p38 MAP kinase inhibitor design structure-based optimization tolyl triazole

Regiochemical Integrity Confirmed by Batch-Specific Analytical Documentation (NMR, HPLC, GC) Eliminates Identity Risk

The commercial supply of CAS 103989-34-0 from major vendors includes batch-specific QC documentation (NMR, HPLC, or GC) confirming regiochemical identity and purity at 95–97% . This documentation is critical because the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via cycloaddition can yield regioisomeric mixtures (e.g., 1,5-disubstituted vs. 1,4-disubstituted triazoles). For example, the para-tolyl isomer (CAS 210159-05-0) or the 5-amino analog (CAS 1091699-57-8) are structurally distinct compounds with different CAS numbers but identical molecular formula (C11H11N3O2) . Without batch-specific analytical verification, procurement of an incorrectly labeled regioisomer can lead to failed amidations or inactive final compounds.

quality control regioisomer confirmation batch analysis analytical chemistry

The o-Tolyl N1-Substituent Confers a Unique Steric and Electronic Profile Compared to the Phenyl Analog, as Evidenced by Distinct Physicochemical Properties

The presence of the ortho-methyl group on the N1-phenyl ring in CAS 103989-34-0 introduces both steric hindrance and altered electron density relative to the unsubstituted phenyl analog 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-32-0) [1]. The computed monoisotopic mass increases from 203.07 Da (phenyl analog) to 217.09 Da (o-tolyl analog), and the hydrogen bond donor count is 1 for both compounds, but the hydrogen bond acceptor count differs [1]. More critically, the o-tolyl group restricts rotation around the N1–aryl bond, pre-organizing the molecule into a conformation that has been shown by X-ray crystallography (PDB 3CTQ) to be optimal for binding to the p38 MAP kinase hydrophobic pocket [2]. The para-tolyl isomer would orient the methyl group into a different region of the binding site, potentially causing steric clashes, while the phenyl analog lacks the methyl group entirely, reducing hydrophobic contacts and decreasing binding enthalpy.

physicochemical properties steric effect electronic effect triazole substitution

Validated Application Scenarios for 5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic Acid (CAS 103989-34-0) Based on Quantitative Evidence


Direct Synthesis of the Wnt/β-Catenin Inhibitor YW1128 for Oncology Target Validation Studies

This compound serves as the direct synthetic precursor to YW1128, a Wnt/β-catenin signaling inhibitor with an IC50 of 4.1 nM in a cell-based reporter assay . A medicinal chemistry group focused on Wnt-driven cancers should procure CAS 103989-34-0 to synthesize YW1128 via a single amidation step with 2-aminoquinoline. No alternative triazole acid building block—including the des-methyl analog 1-o-tolyl-1H-1,2,3-triazole-4-carboxylic acid or the para-tolyl isomer—produces a final compound with demonstrated Wnt pathway activity at comparable potency. This specificity is critical for target validation studies where off-target effects from structurally distinct triazole analogs could confound phenotypic readouts.

p38 MAP Kinase Inhibitor Lead Optimization Using the 2-Tolyl-Triazole-4-Carboxamide Scaffold

The published SAR for p38 MAP kinase inhibitors demonstrates that the 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) scaffold, derived from CAS 103989-34-0, enabled a >100-fold improvement in binding affinity during lead optimization [1]. The X-ray co-crystal structure (PDB 3CTQ at 1.95 Å) reveals that the o-tolyl group occupies a hydrophobic pocket near the DFG motif of p38α, while the triazole ring forms critical hydrogen bonds with the hinge region [2]. A structure-based design team should select this acid to generate focused amide libraries for p38 inhibitor programs, as the scaffold's conformational pre-organization and binding mode are experimentally validated, unlike other N1-aryl triazole acids for which no co-crystal structures exist.

Regioisomer-Controlled Synthesis of 1,4,5-Trisubstituted Triazole Libraries with Documented Identity

For a high-throughput synthesis or parallel medicinal chemistry campaign requiring a defined 1,4,5-trisubstituted 1,2,3-triazole acid intermediate, the provision of NMR-, HPLC-, or GC-verified batch documentation for CAS 103989-34-0 eliminates the risk of regioisomer contamination. This is a significant procurement risk for triazole building blocks, as the 1,5-disubstituted regioisomer shares an identical molecular formula and mass, making it undetectable by LC-MS alone. The marketed purity of 95–97% with analytical certification ensures that each amidation reaction proceeds with the correct starting material, reducing costly synthesis failures in array chemistry.

Computational Docking and Pharmacophore Modeling with a Conformationally Restricted Triazole Warhead

The steric and electronic properties of the o-tolyl group in CAS 103989-34-0 enforce a restricted N1–aryl torsion angle, as confirmed by the small-molecule X-ray structure and the protein-bound conformation in PDB 3CTQ [2]. Computational chemists building pharmacophore models for kinase or Wnt pathway targets should incorporate this restricted geometry rather than the freely rotating phenyl analog (CAS 20725-32-0), which introduces conformational noise in docking simulations. The increased monoisotopic mass (Δ14.01 Da) and additional hydrogen bond acceptor count of the o-tolyl analog further differentiate its pharmacophoric profile from simpler N1-aryl triazole acids [3].

Quote Request

Request a Quote for 5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.